Product packaging for 1-Allyl-3,4,5-tribromopyrazole(Cat. No.:CAS No. 13369-77-2)

1-Allyl-3,4,5-tribromopyrazole

Cat. No.: B11953040
CAS No.: 13369-77-2
M. Wt: 344.83 g/mol
InChI Key: NITNUVUFMWIPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-3,4,5-tribromopyrazole is a sophisticated tri-brominated pyrazole derivative designed for advanced research applications. As a member of the pyrazole family, this compound serves as a versatile and valuable synthetic intermediate, particularly in constructing complex molecules for medicinal chemistry and materials science . Its structure, featuring three bromine atoms on the pyrazole core, makes it highly amenable to further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space around the pyrazole scaffold . The N-allyl substituent enhances its utility by providing an additional reactive handle for further cyclization or polymerization reactions, positioning it as a key precursor in the synthesis of novel compounds . Pyrazole derivatives are recognized as privileged structures in drug discovery due to their widespread biological activities . Researchers can leverage this compound to develop new analogs with potential pharmacological properties. The bromine atoms act as excellent leaving groups, facilitating its use in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions to create diverse libraries of N-arylpyrazoles and other derivatives for biological screening . These libraries are crucial for identifying new therapeutic agents, as pyrazole-based compounds have demonstrated a range of activities, including antimicrobial and anticancer effects . Beyond pharmaceutical research, this compound is a valuable building block in materials science. The pyrazole ring is a stable aromatic heterocycle, and its brominated derivatives can be incorporated into larger, more complex organic structures, such as polymers or small molecules with tailored electronic or photophysical properties . The specific combination of the electron-rich allyl group and the electron-withdrawing bromine atoms on the pyrazole ring creates a unique electronic profile that may be exploited in the design of novel organic materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle it with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Br3N2 B11953040 1-Allyl-3,4,5-tribromopyrazole CAS No. 13369-77-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13369-77-2

Molecular Formula

C6H5Br3N2

Molecular Weight

344.83 g/mol

IUPAC Name

3,4,5-tribromo-1-prop-2-enylpyrazole

InChI

InChI=1S/C6H5Br3N2/c1-2-3-11-6(9)4(7)5(8)10-11/h2H,1,3H2

InChI Key

NITNUVUFMWIPFK-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=C(C(=N1)Br)Br)Br

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 Allyl 3,4,5 Tribromopyrazole

Halogen-Metal Exchange Reactions on the Tribromopyrazole Moiety

Halogen-metal exchange is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.org In the context of 1-Allyl-3,4,5-tribromopyrazole, this reaction allows for the selective functionalization of the pyrazole (B372694) ring.

Regioselective Bromine-Lithium Exchange at C-3, C-4, and C-5 Positions

Research has shown that the N-vinyl group can serve as a protecting group during bromine-lithium exchange reactions on the pyrazole ring. mdpi.com For instance, 3,4,5-tribromo-1-vinylpyrazole undergoes regioselective bromine-lithium exchange at the C-5 position. mdpi.com This selectivity is attributed to the electronic effects of the pyrazole nitrogens. The C-5 position is most susceptible to lithiation, followed by the C-3 and C-4 positions. nih.gov This preferential reactivity is influenced by the inductive effect of the adjacent nitrogen atoms. nih.gov

Subsequent treatment with various electrophiles leads to the formation of 5-substituted 3,4-dibromo-1-vinylpyrazoles. mdpi.com The stability of the resulting pyrazole anion is a critical factor, with longer lithiation times leading to decreased yields of the C-5 substituted product. mdpi.com

Further bromine-lithium exchange on these 5-substituted 3,4-dibromo-1-vinylpyrazoles occurs preferentially at the C-4 position. mdpi.comnih.gov The choice of the organolithium reagent and the nature of the substituent at the C-5 position can influence the regioselectivity between the C-3 and C-4 positions. researchgate.net

Table 1: Regioselectivity in Bromine-Lithium Exchange of a 1-Vinyl-3,4,5-tribromopyrazole Derivative

PositionReactivity OrderInfluencing Factors
C-51stInductive effect of adjacent nitrogen atoms
C-32ndElectronic repulsion from the C-2 nitrogen lone pair may destabilize this position relative to C-5
C-43rdLess activated compared to C-3 and C-5

Regioselective Bromine-Magnesium Exchange and Related Organometallic Intermediates

Similar to bromine-lithium exchange, bromine-magnesium exchange reactions provide a pathway to functionalized pyrazoles. nih.govuni-muenchen.denih.gov Studies on 5-substituted 3,4-dibromo-1-vinylpyrazoles have shown that bromine-magnesium exchange, using reagents like isopropylmagnesium chloride (i-PrMgCl), also proceeds with a preference for the C-4 position. mdpi.comnih.govresearchgate.net However, the regioselectivity of bromine-lithium exchange has been observed to be higher than that of bromine-magnesium exchange. mdpi.comnih.gov The nature of the metal and the substituent at the C-5 position are key factors in determining the outcome of the reaction between the C-3 and C-4 positions. mdpi.comresearchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions of N-Allyl-3,4,5-tribromopyrazoles

Transition-metal-catalyzed cross-coupling reactions are indispensable methods for forming C-C and C-heteroatom bonds. eie.grmdpi.com Palladium-catalyzed reactions, in particular, have been extensively studied for the functionalization of halogenated pyrazoles. libretexts.orgorganic-chemistry.orgsioc-journal.cn

Suzuki-Miyaura Reaction Selectivity at C-5, C-3, and C-4 Positions

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. researchgate.netresearchgate.net In the case of N-protected 3,4,5-tribromopyrazoles, the reaction exhibits high site-selectivity. researchgate.netuni-rostock.de The oxidative addition of the palladium catalyst, a key step in the catalytic cycle, occurs in a specific order: C-5 > C-3 > C-4. nih.gov

This selectivity allows for the controlled synthesis of various arylated pyrazoles. For example, by using a stoichiometric amount of arylboronic acid, it is possible to selectively form 5-aryl-3,4-dibromopyrazoles. researchgate.netuni-rostock.de Increasing the equivalents of the boronic acid leads to the formation of 3,5-diaryl-4-bromopyrazoles and subsequently 3,4,5-triarylpyrazoles. researchgate.netuni-rostock.de The preference for C-5 coupling is consistent with the trend observed in bromine-lithium exchange reactions and is attributed to the electronic environment of the pyrazole ring. nih.gov

Table 2: Site-Selectivity in Suzuki-Miyaura Reactions of N-Protected 3,4,5-Tribromopyrazoles

PositionOrder of ReactivityProduct with 1 eq. Arylboronic AcidProduct with 2 eq. Arylboronic AcidProduct with 3 eq. Arylboronic Acid
C-515-Aryl-3,4-dibromopyrazole3,5-Diaryl-4-bromopyrazole3,4,5-Triarylpyrazole
C-32
C-43

Other Palladium-Catalyzed Coupling Reactions (e.g., C-H activation in derived systems)

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed transformations are relevant to the chemistry of this compound and its derivatives. While direct C-H activation on the tribromopyrazole itself is less explored, derived systems offer opportunities for such functionalizations. For instance, after initial cross-coupling reactions, the remaining C-H bonds on the pyrazole ring or the coupled aryl groups could be targets for direct arylation. researchgate.net

Reactivity of the N-Allyl Moiety in this compound

The N-allyl group in this compound is not merely a protecting group but also a reactive handle for further synthetic transformations. nih.govrsc.orgresearchgate.net The double bond of the allyl group can participate in various reactions, including palladium-catalyzed allyl-allyl cross-couplings. nih.govrsc.org These reactions typically involve the coupling of an allylic electrophile with an allylic nucleophile to form 1,5-dienes. nih.gov The regioselectivity of these couplings, leading to either linear or branched products, can often be controlled by the choice of ligands on the palladium catalyst. nih.gov

Furthermore, the N-allyl group can be involved in other palladium-catalyzed processes such as the Tsuji-Trost reaction, which involves the reaction of an allyl acetate (B1210297) with a nucleophile. libretexts.org In the context of this compound, the allyl group could potentially be modified or cleaved under specific palladium-catalyzed conditions. For instance, allylindium reagents, generated in situ, can be cross-coupled with aryl halides in the presence of a palladium catalyst. organic-chemistry.org While not directly demonstrated on this specific substrate, such methodologies highlight the potential reactivity of the N-allyl moiety.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The allyl group in this compound serves as a potential dienophile in Diels-Alder reactions and a partner in [2+2] cycloadditions, offering a pathway to more complex molecular architectures.

The Diels-Alder reaction , a [4+2] cycloaddition, typically involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.orgpressbooks.pub In the context of this compound, the allyl group can react with a suitable diene. The reaction rate and yield are influenced by the electronic nature of the substituents on both the diene and the dienophile. pressbooks.pub Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com

Reaction Reactants Predicted Product Structure Typical Conditions
Diels-AlderThis compound, 1,3-ButadieneCyclohexene-fused pyrazoleHigh temperature, pressure
Diels-AlderThis compound, CyclopentadieneBicyclic adductRoom temperature

[2+2] Cycloaddition reactions, which form four-membered rings, are also a possibility for the allyl group. These reactions are often photochemically initiated and can occur between two alkene units or an alkene and a carbonyl group, for example. The regioselectivity and stereoselectivity of these reactions are dependent on the specific reactants and conditions employed.

Free-Radical Polymerization Characteristics

The allyl group in this compound introduces the potential for free-radical polymerization. However, allylic monomers are known to exhibit complex polymerization behavior due to degradative chain transfer. e3s-conferences.org This process involves the abstraction of a hydrogen atom from the allyl group by a propagating radical, leading to the formation of a stable, less reactive allylic radical. This can significantly reduce the rate of polymerization and the molecular weight of the resulting polymer. e3s-conferences.org

Despite this, the copolymerization of allylic monomers with other vinyl monomers can be a viable strategy to incorporate the tribromopyrazole moiety into a polymer chain. nih.gov The resulting copolymers could possess unique properties, such as flame retardancy, due to the high bromine content. The characteristics of such a polymerization are detailed in the table below.

Parameter Description Implication for this compound
Monomer Reactivity The double bond of the allyl group can participate in radical addition.Susceptible to polymerization.
Chain Transfer The allylic protons are susceptible to abstraction, leading to a stable, non-propagating radical.Likely to result in low molecular weight homopolymers or require copolymerization with more reactive monomers.
Initiator A standard radical initiator such as AIBN or benzoyl peroxide would be used.Initiation would proceed as in typical free-radical polymerization.
Copolymerization Can be copolymerized with other vinyl monomers to achieve high molecular weight polymers.This would be the preferred method for creating polymers containing the this compound unit.

Oxidative Transformations and De-allylation Processes

The allyl group is susceptible to various oxidative transformations. For instance, treatment with oxidizing agents can lead to cleavage of the double bond or the formation of epoxides or diols.

De-allylation , the removal of the allyl group, is a significant transformation. This can be achieved under various conditions, including oxidative cleavage. A notable example from related chemistry is the de-vinylation of 3,4,5-tribromo-1-vinylpyrazole using potassium permanganate (B83412) (KMnO4), which yields the corresponding N-H pyrazole. researchgate.netmdpi.com A similar oxidative de-allylation of this compound would be expected to yield 3,4,5-tribromopyrazole (B16341). Transition metal-catalyzed methods are also commonly employed for de-allylation under milder conditions. sioc-journal.cnorganic-chemistry.org

Reagent Predicted Product Reaction Type
Ozone, followed by a reducing agent (e.g., Zn/H₂O)3,4,5-Tribromopyrazol-1-yl-acetaldehydeOzonolysis
Potassium permanganate (KMnO₄)3,4,5-TribromopyrazoleOxidative De-allylation
Osmium tetroxide (OsO₄), followed by NaHSO₃1-(2,3-dihydroxypropyl)-3,4,5-tribromopyrazoleDihydroxylation
Palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger3,4,5-TribromopyrazoleCatalytic De-allylation

Electrophilic and Nucleophilic Transformations on the Pyrazole Ring and Allyl Group

The chemical reactivity of this compound is also defined by the electrophilic and nucleophilic character of its constituent parts.

The pyrazole ring , being heavily substituted with bromine atoms, is electron-deficient. This makes it susceptible to nucleophilic attack, particularly at the carbon atoms bearing bromine. Studies on N-protected 3,4,5-tribromopyrazoles have shown that cross-coupling reactions, such as the Suzuki-Miyaura reaction, proceed with high site-selectivity. researchgate.net The typical order of reactivity is C5 > C3 > C4, which is attributed to the inductive effects of the adjacent nitrogen atoms and potential steric hindrance. nih.gov It is reasonable to predict a similar reactivity pattern for this compound in nucleophilic substitution reactions.

Conversely, the allyl group is an electron-rich moiety and can undergo electrophilic addition reactions. The reaction of the double bond with electrophiles such as halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) would be expected to proceed according to Markovnikov's rule, where the electrophile adds to the less substituted carbon atom.

Reaction Type Reagent Target Site Predicted Product
Nucleophilic Aromatic SubstitutionArylboronic acid, Pd catalyst (Suzuki-Miyaura)C5 of Pyrazole Ring5-Aryl-1-allyl-3,4-dibromopyrazole
Electrophilic AdditionHBrAllyl Group Double Bond1-(2-Bromopropyl)-3,4,5-tribromopyrazole
Electrophilic AdditionBr₂Allyl Group Double Bond1-(2,3-Dibromopropyl)-3,4,5-tribromopyrazole

Derivatization and Functionalization Strategies of 1 Allyl 3,4,5 Tribromopyrazole

Site-Selective Functionalization at Bromine Centers

The three bromine atoms on the pyrazole (B372694) ring of 1-allyl-3,4,5-tribromopyrazole exhibit different reactivities, enabling site-selective functionalization. The general order of reactivity for substitution reactions is C5 > C3 > C4. nih.gov This predictable selectivity is crucial for the controlled synthesis of specifically substituted pyrazoles.

Introduction of Aryl and Heteroaryl Moieties

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are highly effective for introducing aryl and heteroaryl groups onto the tribromopyrazole core. researchgate.net By carefully controlling the reaction conditions and stoichiometry of the reagents, it is possible to achieve selective mono-, di-, or tri-arylation.

Studies on N-protected tribromopyrazoles have shown that the reaction with one equivalent of an arylboronic acid leads to the selective formation of 5-aryl-3,4-dibromopyrazoles. researchgate.netresearchgate.net The use of two equivalents results in 3,5-diaryl-4-bromopyrazoles, and three equivalents can yield 3,4,5-triarylpyrazoles. researchgate.netresearchgate.net The first substitution consistently occurs at the C5 position, followed by the C3 position, and finally the least reactive C4 position. nih.govresearchgate.net The choice of phosphine (B1218219) ligands in the palladium catalyst system can also influence the order of arylation, with some protocols showing predominant coupling at the C4 position. researchgate.net

Table 1: Site-Selective Suzuki-Miyaura Coupling of N-Protected Tribromopyrazoles This table presents illustrative data based on findings for N-protected tribromopyrazoles, which are expected to be analogous for the N-allyl derivative.

Equivalents of Arylboronic AcidMajor Product
15-Aryl-3,4-dibromopyrazole
23,5-Diaryl-4-bromopyrazole
33,4,5-Triarylpyrazole

Formation of Organometallic Precursors for Further Elaboration

The differential reactivity of the bromine atoms can be exploited to form organometallic intermediates, such as organolithium or organomagnesium species, through halogen-metal exchange. For the analogous N-vinyl-3,4,5-tribromopyrazole, treatment with butyllithium (B86547) results in a regioselective bromine-lithium exchange at the 5-position. researchgate.netmdpi.com This organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C5 position. researchgate.netmdpi.com

Subsequent halogen-metal exchange on the resulting 5-substituted-3,4-dibromopyrazole can then be performed, predominantly at the C4 position. researchgate.netmdpi.com The regioselectivity between the C3 and C4 positions in this second exchange can be influenced by the nature of the metal (lithium vs. magnesium) and the substituent at C5. researchgate.netmdpi.com This stepwise approach provides a powerful strategy for the controlled, sequential functionalization of the pyrazole ring.

Functionalization of the N-Allyl Group

The N-allyl group provides an additional site for synthetic modification, independent of the pyrazole ring. The double bond of the allyl group can participate in a variety of transformations.

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that can be applied to the N-allyl group. apexmolecular.com Using catalysts like Grubbs' or Schrock's catalysts, the allyl group can undergo cross-metathesis with other olefins, leading to the elongation or modification of the N-substituent. apexmolecular.comnobelprize.org Ring-closing metathesis (RCM) is also a possibility if another olefin is present in a suitable position within the molecule. For instance, a 5-allylthio-1-vinylpyrazole has been shown to undergo RCM to form a fused thiazine (B8601807) ring system upon treatment with a second-generation Grubbs' catalyst. researchgate.net The activating effect of allylic heteroatoms, like the pyrazole nitrogen, can influence the rate and success of metathesis reactions. beilstein-journals.org

Cyclopropanation and Other Carbene-Mediated Reactions

The double bond of the N-allyl group is susceptible to addition reactions, including cyclopropanation. Simmons-Smith or other carbene-mediated reactions can be employed to convert the allyl group into a cyclopropyl (B3062369) moiety. nih.gov The reaction of a metal-vinyl carbene, generated from a cyclopropene (B1174273) in the presence of a rhodium or zinc catalyst, with a 1,3-diene results in the formation of a 1,2-divinylcyclopropane, showcasing the utility of carbene chemistry in forming cyclopropyl rings. beilstein-journals.org Such transformations can introduce sterically demanding and conformationally constrained groups, which can be valuable for probing structure-activity relationships in biologically active molecules.

Incorporation of this compound into Advanced Molecular Architectures

The ability to selectively functionalize multiple sites on the this compound scaffold makes it a valuable building block for constructing complex and advanced molecular architectures. xmu.edu.cnnih.gov Through sequential cross-coupling and functional group transformations, this compound can be incorporated into larger, well-defined structures. findaphd.comrsc.org For example, the pyrazole unit can be linked to other aromatic or heterocyclic systems to create conjugated materials or complex ligands for catalysis. The N-allyl group can serve as a reactive handle for polymerization or for grafting the pyrazole unit onto surfaces or larger macromolecules, creating materials with tailored properties. nih.gov

Synthesis of Scorpionate Ligands Featuring Tribromopyrazole Units

Scorpionate ligands, typically tris(pyrazolyl)borates (Tp), are a class of tridentate ligands that have been influential in coordination chemistry since their discovery. mdpi.com The derivatization of this compound offers a pathway to novel scorpionate ligands with unique steric and electronic properties conferred by the bromine substituents.

The general synthesis of scorpionate ligands involves the reaction of a pyrazole with a borohydride (B1222165) salt, such as potassium borohydride (KBH₄), at elevated temperatures. etsu.edu In the case of this compound, a similar approach can be envisioned. The reaction would proceed by the nucleophilic attack of the pyrazole nitrogen on the boron atom of the borohydride, with the concomitant release of hydrogen gas. The resulting scorpionate ligand would feature three 1-allyl-3,4,5-tribromopyrazolyl arms radiating from a central boron atom.

The presence of the three bromine atoms on each pyrazole ring is expected to significantly influence the electronic properties of the resulting scorpionate ligand. The electron-withdrawing nature of the halogens would render the ligand less electron-donating than its non-brominated counterparts. This can have a profound effect on the properties of the corresponding metal complexes.

Furthermore, the allyl group at the N1 position provides a handle for further functionalization. This group can participate in a variety of organic transformations, such as olefin metathesis, allowing for the tethering of the scorpionate ligand to other molecules or surfaces.

A key aspect of scorpionate ligand synthesis is the potential for the formation of different isomers, especially with unsymmetrically substituted pyrazoles. However, the use of a symmetrically substituted pyrazole, such as a 3,5-disubstituted pyrazole, can circumvent this issue. etsu.edu While this compound is not symmetrically substituted at the 3 and 5 positions due to the different substituents (bromine), the reactivity of these positions can be selectively controlled in subsequent reactions.

Reactants Product Significance
This compound, Potassium BorohydridePotassium hydrotris(1-allyl-3,4,5-tribromopyrazolyl)borateCreation of a novel scorpionate ligand with electron-withdrawing properties.

Construction of Artificial Metalloenzymes and Bioconjugates

The unique structural and electronic features of this compound make it a candidate for the construction of artificial metalloenzymes and bioconjugates. Artificial metalloenzymes combine the catalytic prowess of transition metals with the high selectivity and specificity of biological macromolecules.

A notable example involves the use of a heteroscorpionate ligand incorporating tribromopyrazole units for the development of an artificial metalloenzyme capable of sp³ C-H functionalization. acs.org In this work, a copper(I) heteroscorpionate complex was embedded within streptavidin. The ligand design involved the selective substitution of a tris(pyrazolyl)borate precursor with two tribromopyrazole units. acs.org This approach highlights the potential of incorporating tribromopyrazole moieties to tune the electronic environment of the metal center, thereby influencing its catalytic activity.

The allyl group of this compound is particularly advantageous for bioconjugation. This functional group can be utilized for covalent attachment to proteins or other biomolecules through various chemical strategies. For instance, the allyl group can undergo thiol-ene "click" chemistry with cysteine residues on a protein surface.

The process of creating such bioconjugates would involve:

Synthesis of a scorpionate ligand from this compound.

Coordination of a suitable metal ion to the scorpionate ligand.

Conjugation of the resulting metalloscorpionate complex to a biomolecule via the allyl group.

The resulting bioconjugate would merge the catalytic or photophysical properties of the metal complex with the biological recognition capabilities of the biomolecule.

Component Role in Artificial Metalloenzyme/Bioconjugate Reference
Tribromopyrazole UnitModulates the electronic properties of the metal center in the catalytic cofactor. acs.org
Allyl GroupProvides a reactive handle for covalent attachment to biomolecules (bioconjugation).
Scorpionate ScaffoldProvides a stable and well-defined coordination environment for the metal ion. mdpi.com
Protein (e.g., Streptavidin)Provides a chiral environment and substrate specificity for the catalytic reaction. acs.org

Preparation of Complex Poly-substituted Pyrazole Derivatives

The three bromine atoms on the pyrazole ring of this compound serve as versatile synthetic handles for the preparation of a wide array of complex poly-substituted pyrazole derivatives. The differential reactivity of the bromine atoms at the 3, 4, and 5 positions allows for site-selective functionalization.

Research on N-protected tribromopyrazoles has demonstrated the feasibility of sequential and site-selective cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net These reactions typically exhibit a predictable order of reactivity, with the bromine at the 5-position being the most susceptible to substitution, followed by the 3-position, and finally the 4-position. This selectivity is attributed to the electronic and steric environment of each position.

This selective functionalization allows for the synthesis of a variety of derivatives:

5-Aryl-3,4-dibromo-1-allylpyrazoles: By reacting this compound with one equivalent of an arylboronic acid.

3,5-Diaryl-4-bromo-1-allylpyrazoles: By using two equivalents of an arylboronic acid.

3,4,5-Triaryl-1-allylpyrazoles: By employing three equivalents of an arylboronic acid.

Furthermore, bromine-lithium exchange reactions offer another powerful tool for the regioselective functionalization of the tribromopyrazole core. researchgate.net Treatment of a similar compound, 3,4,5-tribromo-1-vinylpyrazole, with butyllithium resulted in a regioselective bromine-lithium exchange at the 5-position. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents at this position. Subsequent bromine-lithium or bromine-magnesium exchange can then be performed at the 4-position. researchgate.net

The allyl group can also be a site of further modification. For instance, it can be isomerized to a propenyl group, which can then undergo other transformations.

Reaction Type Position of Substitution Resulting Product Class Reference
Suzuki-Miyaura Coupling (1 eq. ArB(OH)₂)C55-Aryl-3,4-dibromo-1-allylpyrazoles researchgate.net
Suzuki-Miyaura Coupling (2 eq. ArB(OH)₂)C5, C33,5-Diaryl-4-bromo-1-allylpyrazoles researchgate.net
Suzuki-Miyaura Coupling (3 eq. ArB(OH)₂)C5, C3, C43,4,5-Triaryl-1-allylpyrazoles researchgate.net
Bromine-Lithium ExchangeC5 (initial)5-Substituted-3,4-dibromo-1-allylpyrazoles researchgate.net

Computational and Theoretical Studies on 1 Allyl 3,4,5 Tribromopyrazole and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to modern chemistry, offering insights into electron distribution, orbital energies, and molecular stability, which collectively determine the reactivity of a compound.

Density Functional Theory (DFT) is a mainstay of computational chemistry for predicting the reactivity of organic molecules. For a molecule like 1-Allyl-3,4,5-tribromopyrazole, DFT calculations, typically using hybrid functionals like B3LYP with an appropriate basis set (e.g., 6-311+G(d,p)), would be employed to determine its electronic properties. nih.govrsc.org

Key aspects that would be investigated include:

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability. In substituted pyrazoles, the distribution of these orbitals helps predict the most probable sites for cycloaddition or substitution reactions. doi.orgresearchgate.net

Table 1: Illustrative Global Reactivity Descriptors for a Halogenated Allyl-Pyrazole (Calculated via DFT) (Note: This table is illustrative, based on typical values for similar compounds, as specific data for this compound is not available.)

DescriptorFormulaHypothetical Value (eV)Interpretation
HOMO Energy (EHOMO)--9.25Indicates electron-donating ability
LUMO Energy (ELUMO)--1.50Indicates electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO7.75High gap suggests high kinetic stability
Chemical Potential (μ)(EHOMO + ELUMO) / 2-5.375Measures escaping tendency of electrons
Chemical Hardness (η)(ELUMO - EHOMO) / 23.875Measures resistance to charge transfer
Electrophilicity Index (ω)μ2 / (2η)3.73Quantifies overall electrophilic nature

Analysis of Bond Dissociation Energies and Reaction Energetics

Bond Dissociation Enthalpy (BDE) is the energy required to homolytically cleave a chemical bond. Calculating BDEs is crucial for understanding reaction thermodynamics and predicting selectivity, especially in reactions involving radical intermediates or bond cleavage, such as cross-coupling.

For this compound, the BDEs of the three C-Br bonds would be of primary interest. Computational studies on other halo-heterocycles have shown that C-X (X = halogen) BDEs are influenced by the position on the ring and the nature of the heterocyclic system. nih.govacs.orgresearchgate.net DFT methods like B3LYP, as well as more accurate composite methods like G3B3, are used for these calculations. nih.govacs.org

Key findings from analogous systems suggest:

The C-Br bonds at different positions (C3, C4, C5) on the pyrazole (B372694) ring would likely have distinct BDEs. This difference is critical for predicting regioselectivity in sequential cross-coupling reactions, where the weakest C-Br bond is expected to react first. acs.org

The ease of oxidative addition in palladium-catalyzed cross-coupling reactions is directly related to the C-X BDE. nih.govacs.org Therefore, calculating these values would help predict which bromine atom is most susceptible to substitution in reactions like Suzuki, Stille, or Heck coupling.

The BDE of the N-allyl bond could also be calculated to assess its stability relative to the C-Br bonds, providing insight into potential competing reaction pathways under thermal or photochemical conditions.

Table 2: Hypothetical C-Br Bond Dissociation Enthalpies (BDEs) for this compound (Note: These values are hypothetical estimates based on trends in other bromo-heterocycles to illustrate expected differences.)

BondCalculation MethodEstimated BDE (kcal/mol)Implication for Reactivity
C3-BrG3B375Potentially the most reactive site in oxidative addition.
C4-BrG3B378Intermediate reactivity.
C5-BrG3B376Reactivity similar to C3-Br, but influenced by sterics.

Mechanistic Investigations via Computational Modeling

Computational modeling allows for the detailed exploration of reaction mechanisms, including the identification of transient intermediates and transition states that are often impossible to observe experimentally.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. A computational study on the cross-coupling of this compound would model the canonical catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov

Oxidative Addition: DFT calculations would be used to model the insertion of a Pd(0) catalyst into one of the C-Br bonds. The activation barriers for the oxidative addition at C3, C4, and C5 would be calculated. The position with the lowest energy barrier would be the kinetically favored site for the first coupling reaction. uzh.chnih.gov These calculations often explain the regioselectivity observed in experimental settings. acs.org

Transmetalation and Reductive Elimination: The subsequent steps of transmetalation (transfer of an organic group from another metal, e.g., boron in Suzuki coupling) and reductive elimination (formation of the new C-C bond and regeneration of the Pd(0) catalyst) would also be modeled. researchgate.net By calculating the energies of all intermediates and transition states, a complete energy profile for the entire catalytic cycle can be constructed, providing deep mechanistic insight.

The allyl group on the N1 position is another key reactive handle. Computational studies are invaluable for predicting the outcome of reactions involving this moiety.

Regioselectivity: In transition-metal-catalyzed allylic substitution reactions, nucleophilic attack can occur at either the α or γ position of the allyl group. DFT calculations can model the formation of the η³-allyl-metal intermediate and the subsequent nucleophilic attack. researchgate.net By comparing the activation energies for attack at the two positions, the regioselectivity (linear vs. branched product) can be predicted. nih.gov Factors influencing this include the nature of the catalyst, the ligand, and the nucleophile. researchgate.netresearchgate.net

Stereoselectivity: For asymmetric transformations, computational modeling can explain the origin of enantioselectivity. By building models of the transition states leading to the (R) and (S) products, the energy difference between them can be calculated. Even small energy differences (1-2 kcal/mol) can lead to high enantiomeric excess. These models often reveal subtle non-covalent interactions between the substrate, ligand, and catalyst that dictate the stereochemical outcome. beilstein-journals.org

Elucidation of Reaction Pathways and Transition States in Cross-Coupling Reactions

Molecular Dynamics and Simulation Studies for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular dynamics (MD) simulations can model the conformational flexibility of this compound over time.

For this molecule, the primary source of conformational flexibility is the rotation around the N-C and C-C single bonds of the N-allyl group. uc.ptresearchgate.net A conformational search using DFT methods would first identify the low-energy conformers (e.g., gauche and trans arrangements of the allyl group relative to the pyrazole ring). uc.pt MD simulations would then show the transitions between these conformers and their relative populations at a given temperature. This information is important as the reactivity of a molecule can be dependent on its accessible conformations. For instance, a specific conformation might be required for binding to an enzyme's active site or for an intramolecular reaction to occur. Low-temperature NMR studies, aided by DFT calculations of chemical shifts for each conformer, could experimentally validate the predicted conformational preferences. beilstein-journals.orgresearchgate.net

Spectroscopic Property Prediction and Validation (e.g., NMR, IR interpretations relevant to structure elucidation)

The elucidation of the molecular structure of novel compounds like this compound relies heavily on the synergistic use of experimental spectroscopic techniques and computational modeling. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting and validating spectroscopic data, offering a deeper understanding of the relationships between a molecule's geometry and its spectral characteristics.

Computational approaches are frequently employed to model the infrared (IR) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts of pyrazole derivatives. mdpi.comderpharmachemica.comresearchgate.net For a molecule such as this compound, geometry optimization would first be performed using a functional like B3LYP or ωB97XD with a suitable basis set (e.g., 6-311++G(d,p) or cc-pVTZ) to find the lowest energy conformation. derpharmachemica.comnih.gov Following this, vibrational frequency calculations can predict the IR spectrum, while the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding constants, which are then converted to chemical shifts. mdpi.comresearchgate.net

Predicted ¹H and ¹³C NMR Spectral Data

The prediction of ¹H and ¹³C NMR chemical shifts is crucial for confirming the substitution pattern of the pyrazole ring and the integrity of the allyl group. For this compound, the chemical shifts can be estimated based on established data for related pyrazole structures, including halogenated and N-allyl derivatives. mdpi.comsci-hub.stmdpi.com

The protons of the allyl group are expected to show characteristic signals. The methylene (B1212753) protons adjacent to the pyrazole nitrogen (N-CH₂) would likely appear as a doublet, with a chemical shift influenced by the electron-withdrawing nature of the tribrominated pyrazole ring. The methine proton (-CH=) would present as a multiplet, and the terminal vinyl protons (=CH₂) would also be a multiplet, with distinct chemical shifts for the cis and trans protons relative to the methine.

In the ¹³C NMR spectrum, the three bromine-substituted carbons of the pyrazole ring are expected to have significantly different chemical shifts compared to an unsubstituted pyrazole. The carbon atoms C3, C4, and C5, being directly bonded to bromine, would show resonances in the aromatic region, with their exact positions influenced by the heavy atom effect of bromine. The carbons of the allyl group would appear in the aliphatic and olefinic regions of the spectrum.

Below are the predicted NMR data for this compound, based on computational models and data from analogous compounds.

Predicted ¹H NMR Data for this compound

This table is generated based on theoretical predictions and data from analogous compounds.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-CH ~4.7 d ~5.5
-CH = ~5.9 m -
=CH ₂ (cis) ~5.2 m -
=CH ₂ (trans) ~5.3 m -

Predicted ¹³C NMR Data for this compound

This table is generated based on theoretical predictions and data from analogous compounds.

Carbon Predicted Chemical Shift (δ, ppm)
C 3-Br ~120
C 4-Br ~105
C 5-Br ~115
N-C H₂ ~55
-C H= ~132

Validation of these predicted values would require experimental synthesis and spectroscopic analysis of this compound. The comparison between the calculated and experimental spectra would serve as a powerful tool for unequivocal structure confirmation. Discrepancies between predicted and observed values can often be rationalized by considering solvent effects and the specific level of theory used in the calculations. mdpi.com

Predicted Infrared (IR) Spectroscopic Data

Theoretical calculations of vibrational frequencies are instrumental in assigning the absorption bands in an experimental IR spectrum. derpharmachemica.comnih.gov For this compound, the IR spectrum is expected to be characterized by vibrations corresponding to the pyrazole ring, the allyl group, and the carbon-bromine bonds.

Key predicted vibrational frequencies include the C=C stretching of the allyl group, the C-N stretching of the pyrazole ring, and the C-H stretching and bending modes of the allyl group. The C-Br stretching vibrations are expected at lower wavenumbers.

Predicted IR Absorption Bands for this compound

This table is generated based on theoretical predictions and data from analogous compounds.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (alkenyl) ~3100-3000 Medium
C-H stretch (aliphatic) ~3000-2850 Medium
C=C stretch (alkenyl) ~1645 Medium
C=N stretch (pyrazole ring) ~1550 Medium-Strong
C-N stretch (pyrazole ring) ~1290 Strong

The comparison of these theoretically predicted IR frequencies with experimental data would be essential for validating the molecular structure. DFT calculations have been shown to provide good agreement with experimental vibrational spectra for a variety of pyrazole derivatives. derpharmachemica.comnih.gov

Advanced Applications and Research Frontiers of 1 Allyl 3,4,5 Tribromopyrazole in Chemical Sciences

Role as a Versatile Synthon in Synthetic Organic Chemistry

The strategic placement of three bromine atoms and an allyl group on the pyrazole (B372694) ring makes 1-Allyl-3,4,5-tribromopyrazole a highly valuable and versatile synthon in the toolkit of synthetic organic chemists. A synthon is an idealized fragment, a structural unit within a molecule that is related to a synthetic operation. unair.ac.id The reactivity of the bromine atoms on the pyrazole core can be selectively manipulated, and the allyl group offers a gateway to a variety of chemical transformations.

Research on N-protected tribromopyrazoles has demonstrated excellent site-selectivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netresearchgate.net The general reactivity trend for substitution on the tribrominated pyrazole core is C5 > C3 > C4. researchgate.netescholarship.org This predictable regioselectivity allows for the stepwise and controlled introduction of different aryl or other organic fragments onto the pyrazole scaffold. For instance, by carefully controlling the stoichiometry of the arylboronic acid, it is possible to achieve mono-, di-, or tri-arylated pyrazoles. researchgate.net

This selective functionalization is crucial for the construction of complex molecular architectures with precisely defined substitution patterns. The ability to sequentially replace the bromine atoms allows for the synthesis of a diverse library of polysubstituted pyrazoles, which are important scaffolds in medicinal chemistry and materials science. researchgate.netbeilstein-journals.org

The allyl group at the N1 position further enhances the synthetic utility of this compound. The double bond of the allyl group can participate in a wide array of reactions, including but not limited to:

Addition Reactions: Halogenation, hydrohalogenation, and epoxidation to introduce further functionality.

Oxidative Cleavage: To yield an aldehyde or carboxylic acid, providing a handle for further conjugation.

Metathesis Reactions: Both ring-closing metathesis (RCM) and cross-metathesis are powerful tools for constructing larger and more complex molecules.

Palladium-Catalyzed Allylic Alkylation: The allyl group can act as an electrophile in the presence of a palladium catalyst, allowing for the introduction of nucleophiles. nih.govrsc.org

The combination of the differentially reactive bromine atoms and the versatile allyl group in a single molecule makes this compound a powerful building block for the synthesis of a wide range of novel organic compounds.

Table 1: Potential Synthetic Transformations of this compound

Reactive SiteReaction TypePotential Products
C5-BrSuzuki-Miyaura Coupling1-Allyl-5-aryl-3,4-dibromopyrazoles
C3-BrSuzuki-Miyaura Coupling1-Allyl-3-aryl-4,5-dibromopyrazoles
C4-BrSuzuki-Miyaura Coupling1-Allyl-4-aryl-3,5-dibromopyrazoles
Allyl GroupAddition (e.g., Bromination)1-(2,3-Dibromopropyl)-3,4,5-tribromopyrazole
Allyl GroupOxidative Cleavage(3,4,5-Tribromopyrazol-1-yl)acetaldehyde
Allyl GroupCross-MetathesisSubstituted N-alkenyl-3,4,5-tribromopyrazoles

Contributions to Ligand Design in Coordination Chemistry and Catalysis

The field of coordination chemistry focuses on the study of compounds consisting of a central metal atom or ion surrounded by a set of molecules or ions known as ligands. wikipedia.orglibretexts.org The properties and reactivity of the resulting metal complex are highly dependent on the nature of the ligands. Pyrazole derivatives are well-established as effective ligands in coordination chemistry due to the presence of two nitrogen atoms with available lone pairs for metal coordination. uwindsor.caacs.orgrsc.org

This compound offers several features that make it an intriguing candidate for ligand design:

N-Donor Atoms: The two nitrogen atoms of the pyrazole ring can coordinate to a metal center, forming stable complexes.

Allyl Group: The allyl group can also coordinate to a metal center through its π-system, leading to the formation of η³-allyl complexes. wikipedia.orgcore.ac.uk This dual coordination capability could lead to the formation of unique and potentially more stable or reactive organometallic complexes.

The presence of both N-donor atoms and a π-coordinating allyl group allows for the possibility of this ligand acting in a bidentate or even a bridging fashion, leading to the formation of polynuclear complexes with interesting magnetic or catalytic properties. The steric bulk and electronic effects of the bromine atoms can be fine-tuned through substitution reactions, allowing for the rational design of ligands for specific catalytic applications.

For example, pyrazole-based ligands have been successfully employed in manganese-catalyzed transfer hydrogenation reactions. rsc.org The electronic and steric properties of the pyrazole ligand play a crucial role in the efficiency of the catalyst. By analogy, metal complexes of this compound could potentially be explored as catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The unique combination of functionalities in this ligand could lead to catalysts with novel reactivity and selectivity. acs.org

Table 2: Potential Coordination Modes of this compound

Coordination ModeDescriptionPotential Metal Complexes
Monodentate (N-donor)Coordination through one of the pyrazole nitrogen atoms.[M(this compound)Ln]
Bidentate (N,N-donor)Bridging two metal centers through the two pyrazole nitrogen atoms.[M2(μ-1-Allyl-3,4,5-tribromopyrazole)Ln]
Bidentate (N,π-allyl)Chelation to a single metal center through a nitrogen atom and the allyl group.[M(η²,η¹-1-Allyl-3,4,5-tribromopyrazole)Ln]
Bridging (N,π-allyl)Bridging two metal centers using a nitrogen atom for one and the allyl group for the other.[M-L-M'(allyl)]

Potential for Development in Advanced Materials Science (e.g., Polymer Chemistry)

The development of advanced materials with tailored properties is a major focus of modern chemical research. Halogenated polymers, for instance, are known for their enhanced flame retardancy and specific electronic properties. The presence of both a polymerizable allyl group and multiple halogen atoms makes this compound a promising monomer for the synthesis of novel functional polymers.

The allyl group can undergo radical polymerization, although it is known to be less reactive than vinyl monomers due to degradative chain transfer. e3s-conferences.org However, advances in polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization or atom transfer radical polymerization (ATRP), could potentially be employed to achieve better control over the polymerization of allyl-containing monomers. nih.govbeilstein-journals.org

The resulting poly(this compound) would possess a high halogen content, which is expected to impart significant flame-retardant properties to the material. The bromine atoms on the pyrazole rings could also serve as reactive handles for post-polymerization modification. This would allow for the introduction of various functional groups along the polymer backbone, leading to materials with tailored properties such as:

Modified Solubility and Processability: By introducing appropriate side chains.

Enhanced Thermal Stability: Through cross-linking reactions.

Optical or Electronic Properties: By attaching chromophores or electroactive moieties.

Biomedical Applications: Polymers with allyl functionality are being explored for drug delivery and tissue engineering. mdpi.com

Furthermore, the pyrazole rings themselves can contribute to the properties of the polymer. Tetraaryl pyrazole polymers have been shown to exhibit aggregation-induced emission enhancement (AIEE) and have been used as fluorescent chemosensors for the detection of explosives. rsc.org It is conceivable that polymers derived from this compound could also exhibit interesting photophysical properties.

Table 3: Potential Properties and Applications of Poly(this compound)

PropertyRationalePotential Application
Flame RetardancyHigh bromine content.Fire-resistant coatings, textiles, and composites.
Chemical ReactivityPendant bromine atoms for post-functionalization.Functional polymer supports, smart materials.
Optical PropertiesPotential for luminescence based on the pyrazole core.Fluorescent sensors, organic light-emitting diodes (OLEDs).
Modified Surface PropertiesAbility to graft other polymers or molecules.Biocompatible materials, anti-fouling coatings.

Emerging Research Directions and Future Prospects for Halogenated N-Allyl Pyrazoles

The study of halogenated N-allyl pyrazoles, including this compound, is still in its early stages, but the potential for future research is vast. Several emerging research directions can be envisioned based on the unique structural features of these compounds.

One promising area is the development of new synthetic methodologies. While Suzuki-Miyaura coupling has been shown to be effective, exploring other modern cross-coupling reactions, such as Stille, Heck, or Buchwald-Hartwig amination, could further expand the synthetic utility of these building blocks. sigmaaldrich.comlibretexts.orgyonedalabs.com The development of stereoselective reactions involving the allyl group, such as asymmetric dihydroxylation or epoxidation, would provide access to chiral pyrazole derivatives with potential applications in asymmetric catalysis and medicinal chemistry.

In the realm of coordination chemistry and catalysis, the design and synthesis of novel metal complexes with halogenated N-allyl pyrazole ligands is a fertile ground for discovery. Investigating the influence of the number and position of halogen atoms on the electronic and steric properties of the ligands, and consequently on the catalytic activity of their metal complexes, could lead to the development of highly efficient and selective catalysts for a variety of organic transformations. rsc.orgacs.org

The exploration of the material properties of polymers derived from these monomers is another exciting frontier. A systematic study of the relationship between the polymer architecture, the nature and degree of post-polymerization modification, and the resulting material properties (e.g., thermal, mechanical, optical, and electronic) is needed. Such studies could pave the way for the development of new high-performance materials with applications in electronics, photonics, and biomedicine. mdpi.comrsc.org

Furthermore, the biological activity of halogenated pyrazoles is an area of significant interest. orgsyn.org Polyhalogenated compounds are known to exhibit a range of biological activities, and the combination of a halogenated pyrazole core with an allyl group could lead to the discovery of new therapeutic agents. beilstein-journals.orgnih.gov Future research could focus on the synthesis and biological evaluation of libraries of compounds derived from this compound.

Q & A

Q. How can the synthesis of 1-Allyl-3,4,5-tribromopyrazole be optimized for higher yields?

Methodological Answer: The synthesis of brominated pyrazoles often involves regioselective bromination and allylation. A validated approach includes:

  • Step 1: Reacting pyrazole precursors with brominating agents (e.g., Br₂ or NBS) under controlled conditions.
  • Step 2: Introducing the allyl group via nucleophilic substitution or transition-metal-catalyzed coupling.
  • Key Optimization: Monitor reaction progress using TLC (e.g., toluene as eluent) to track intermediates and products .
  • Yield Enhancement: Adjust stoichiometry (e.g., excess allyl bromide) and reaction time. For example, a related tribromopyrazole synthesis achieved 65% yield via reflux in toluene followed by hexane crystallization .

Table 1: Example Reaction Parameters

ParameterConditionReference
Bromination agentBr₂ (3.0 equiv)
Allylation catalystCuI (5 mol%) with DMEDA ligand
SolventToluane (reflux)
Yield65% (after crystallization)

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structure to confirm regiochemistry and bond angles. For pyrazole derivatives, space group assignments (e.g., P-1) and empirical formulas (e.g., C₂₀H₁₉F₃N₂O₄) are validated via crystallographic data .
  • NMR Spectroscopy: Use ¹H/¹³C NMR to identify allyl protons (δ ~5.0–6.0 ppm) and bromine-induced deshielding effects.
  • Mass Spectrometry: Confirm molecular weight via ESI-MS or HRMS (e.g., [M+H]⁺ for C₆H₆Br₃N₂).

Q. How does thermal stability impact storage and handling of this compound?

Methodological Answer:

  • Thermal Analysis: Perform DSC/TGA to determine melting point (mp) and decomposition temperature. For analogous pyrazoles, mp ranges between 41–134°C .
  • Storage: Store at 2–8°C in amber glass bottles to prevent photodegradation. Avoid moisture-sensitive conditions due to potential hydrolysis of the allyl group .

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of bromination in pyrazole derivatives?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS): Bromine preferentially attacks electron-rich positions. For 1-Allylpyrazole, the allyl group donates electron density via conjugation, directing bromination to the 3,4,5-positions.
  • Computational Validation: Use DFT calculations (e.g., Gaussian 09) to model charge distribution and predict reactive sites. Compare with experimental results from crystallography .

Q. How can structural modifications influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling: Replace one bromine with a boronate ester (e.g., via Miyaura borylation) to enable Pd-catalyzed cross-coupling. A similar protocol for arylpyrazoles used Pd(OAc)₂ and SPhos ligand .
  • Challenges: Steric hindrance from the allyl group may reduce catalytic efficiency. Optimize ligand choice (e.g., bulky phosphines) to enhance turnover .

Q. How do researchers resolve contradictions in reported synthetic yields for brominated pyrazoles?

Methodological Answer:

  • Comparative Analysis: Replicate published methods (e.g., reflux vs. microwave-assisted synthesis) while controlling variables (catalyst loading, solvent purity).
  • Case Study: A 65% yield for 3,5-dibromo-4-nitropyrazole was achieved via toluene reflux , whereas microwave methods for analogous compounds improve yields by 10–15% .
  • Statistical Tools: Apply ANOVA to evaluate significance of parameter adjustments (e.g., temperature, time).

Q. What strategies are employed to study the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Pyrazole derivatives are known for selective inhibition due to halogen interactions .
  • Computational Docking: Use AutoDock Vina to model interactions between the tribrominated core and enzyme active sites. Validate with in vitro IC₅₀ measurements .

Q. How is computational chemistry applied to predict the physicochemical properties of this compound?

Methodological Answer:

  • Software Tools: Employ Gaussian 09 or ORCA for DFT calculations to predict logP (lipophilicity), pKa, and H-bonding capacity.
  • Solubility Prediction: Use COSMO-RS to simulate solvent interactions. For brominated pyrazoles, low aqueous solubility (logP >3) is typical, necessitating DMSO as a stock solvent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.